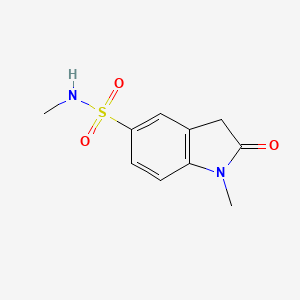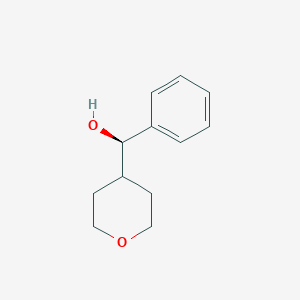![molecular formula C11H17NO B6352936 2-{[(Butan-2-yl)amino]methyl}phenol CAS No. 135609-66-4](/img/structure/B6352936.png)
2-{[(Butan-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Butan-2-yl)amino]methyl}phenol, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol .
Molecular Structure Analysis
The molecular structure of 2-{[(Butan-2-yl)amino]methyl}phenol consists of a phenol group (a benzene ring with a hydroxyl group) and a butan-2-ylamine group (a butane molecule with an amino group replacing one of the hydrogen atoms) attached to the benzene ring via a methylene bridge .Chemical Reactions Analysis
While specific chemical reactions involving 2-{[(Butan-2-yl)amino]methyl}phenol are not available, phenols in general are known to undergo a variety of chemical reactions. These include electrophilic aromatic substitution, oxidation, and reduction reactions .Aplicaciones Científicas De Investigación
Ethylene Oligomerization Catalysts
One significant application of derivatives similar to 2-{[(Butan-2-yl)amino]methyl}phenol is in the field of catalysis, particularly in ethylene oligomerization. A study conducted by Ngcobo and Ojwach (2017) detailed the synthesis of nickel(II) complexes derived from ligands that include structural motifs related to 2-{[(Butan-2-yl)amino]methyl}phenol. These complexes demonstrated active catalysis in ethylene oligomerization reactions, producing butenes and hexenes as major products. The catalytic activity varied with the complex structure and reaction conditions, highlighting the potential of these compounds in industrial applications for producing higher olefins (Ngcobo & Ojwach, 2017).
Antifungal Properties
Another area of application is in the development of antifungal agents. Carreño et al. (2015) explored the antifungal properties of phenol derivative Schiff bases, which share a structural resemblance to 2-{[(Butan-2-yl)amino]methyl}phenol. These compounds exhibited significant antifungal activity against Cryptococcus spp., even surpassing the efficacy of traditional antifungal medications like ketoconazole. This finding indicates the potential of such derivatives in medicinal chemistry for treating fungal infections (Carreño et al., 2015).
Corrosion Inhibition
Derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol have also been studied for their potential as corrosion inhibitors. A theoretical and experimental investigation by Wang et al. (2006) into bipyrazolic-type organic compounds, structurally related to the compound of interest, demonstrated their effectiveness as corrosion inhibitors. These compounds interact with metallic surfaces to prevent corrosion, offering promising applications in the protection of metals in acidic environments (Wang et al., 2006).
Polymerization Catalysts
Furthermore, derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol have been used as ligands in the synthesis of molybdenum(VI) complexes, which catalyze the epoxidation of olefins. Hossain et al. (2017) reported on the synthesis of such complexes that, upon activation with oxidants, can catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide. These findings highlight the versatility of these compounds in facilitating various chemical transformations (Hossain et al., 2017).
Propiedades
IUPAC Name |
2-[(butan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,12-13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMUHBNFZZQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Butan-2-yl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)




![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)




![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)